molecular formula C10H12N2O B14464053 1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one CAS No. 67571-41-9

1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one

Cat. No.: B14464053
CAS No.: 67571-41-9
M. Wt: 176.21 g/mol
InChI Key: FKECKEHRMSYKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one is an organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phthalic anhydride with hydrazine to form phthalazine, followed by further functionalization to introduce the ethanone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanone group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce phthalazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one involves its interaction with molecular targets and pathways. This could include binding to specific enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound of 1-(3,4-Dihydrophthalazin-2(1H)-yl)ethan-1-one.

    Phthalazinone: An oxidized derivative of phthalazine.

    Hydrazinophthalazine: A reduced form of phthalazine.

Uniqueness

This compound is unique due to the presence of the ethanone group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in research and industry.

Properties

CAS No.

67571-41-9

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(3,4-dihydro-1H-phthalazin-2-yl)ethanone

InChI

InChI=1S/C10H12N2O/c1-8(13)12-7-10-5-3-2-4-9(10)6-11-12/h2-5,11H,6-7H2,1H3

InChI Key

FKECKEHRMSYKQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.